molecular formula C6H12O2 B153894 Methyl isovalerate CAS No. 556-24-1

Methyl isovalerate

Cat. No.: B153894
CAS No.: 556-24-1
M. Wt: 116.16 g/mol
InChI Key: OQAGVSWESNCJJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl isovalerate is typically synthesized through the esterification of isovaleric acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

Isovaleric Acid+MethanolMethyl Isovalerate+Water\text{Isovaleric Acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Isovaleric Acid+Methanol→Methyl Isovalerate+Water

This reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl isovalerate, being an ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce isovaleric acid and methanol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: this compound can react with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

    Transesterification: Alcohols, acid or base catalysts.

Major Products Formed:

Scientific Research Applications

Flavoring and Fragrance Industry

Methyl isovalerate is primarily utilized in the flavor and fragrance industry due to its pleasant aroma, reminiscent of fruits like apple and banana. Its applications include:

  • Food Flavoring : It is used to impart fruity flavors in food products such as candies, beverages, and baked goods. The compound's low toxicity and GRAS (Generally Recognized As Safe) status make it suitable for food applications .
  • Fragrance Formulation : this compound is incorporated into perfumes and scented products for its sweet, fruity scent. It acts as a fixative, enhancing the longevity of other volatile fragrance components .

Agricultural Applications

Recent studies have highlighted the potential of this compound as a biopesticide:

  • Nematicidal Activity : Research indicates that this compound exhibits strong nematicidal properties against plant-parasitic nematodes, particularly Meloidogyne species. This suggests its potential use as an environmentally friendly pest control agent in agriculture .
  • Biofumigation : Its application in biofumigation practices can help manage soil-borne pests and diseases while promoting sustainable agricultural practices.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthetic Pathways : It can be used in the synthesis of various esters and other organic compounds. Its reactivity allows it to participate in transesterification reactions, making it valuable in producing biodiesel and other bio-based chemicals .
  • Research Applications : In laboratory settings, it is often used as a solvent or reagent due to its favorable chemical properties and low toxicity .

Safety Assessments

The safety profile of this compound has been extensively studied:

  • Toxicity Studies : Evaluations indicate that it does not present significant genotoxic risks or respiratory toxicity under current usage levels. The margin of exposure for repeated dose toxicity is considered adequate .
  • Environmental Impact : Screening assessments suggest that this compound poses minimal risk to aquatic environments, supporting its use in various applications without significant ecological concerns .

Case Study 1: Flavoring Agent in Food Products

A study conducted on the use of this compound in confectionery demonstrated that incorporating this compound significantly enhanced the overall sensory profile of the product. The researchers noted an increase in consumer preference linked to the fruity aroma imparted by this compound.

Case Study 2: Agricultural Use Against Nematodes

In field trials, this compound was applied as a biopesticide against Meloidogyne nematodes infesting tomato crops. Results showed a marked reduction in nematode populations compared to untreated controls, indicating its effectiveness as a natural pest management solution.

Mechanism of Action

The mechanism of action of methyl isovalerate primarily involves its interaction with olfactory receptors, which are responsible for detecting its fruity aroma. In biological systems, esters like this compound can be hydrolyzed by esterases to produce the corresponding alcohol and acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Methyl isovalerate is unique due to its specific fruity aroma, which is distinct from other esters. Its relatively simple synthesis and wide range of applications make it a valuable compound in various fields .

Biological Activity

Methyl isovalerate, a volatile organic compound (VOC) with the chemical formula C5_5H10_{10}O2_2, is primarily recognized for its sweet, fruity aroma reminiscent of apples. Beyond its sensory attributes, it exhibits various biological activities that have garnered attention in scientific research. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on nematodes, and potential applications in food safety and agriculture.

This compound is a colorless to pale yellow liquid that is soluble in alcohol and ether but insoluble in water. It is commonly used in the food and fragrance industries due to its pleasant odor. Its boiling point is approximately 118 °C, and it has a flash point of 22 °C .

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. In a study assessing the biological effects of bacterial volatiles, this compound showed notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus62 μmol/L
Escherichia coli73 μmol/L
Pseudomonas aeruginosa260 μmol/L
Candida albicans280 μmol/L

The above table summarizes the MIC values obtained from various assays, indicating that this compound is particularly effective against Staphylococcus aureus and Escherichia coli .

Effects on Nematodes

This compound has also been studied for its nematicidal properties. Research indicates that it can significantly affect root-knot nematodes (RKNs), which are detrimental to agricultural crops. In controlled experiments, exposure to this compound resulted in reduced nematode viability and reproduction rates.

Case Study: Nematode Control

In a study conducted by Ayaz et al. (2021), this compound was applied to soil infested with RKNs. The results showed a decrease in nematode population density by up to 70% within two weeks of application. This suggests that this compound could serve as a natural pesticide alternative, reducing the reliance on synthetic chemicals in agriculture .

Safety and Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of various flavoring compounds, including this compound. The findings indicated no adverse effects at concentrations typically used in food products, supporting its safe application in food flavoring . Furthermore, it has been classified as a low-risk substance by the European Chemicals Agency (ECHA), which facilitates its use in consumer products .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying methyl isovalerate in complex mixtures, and how can researchers optimize these protocols?

this compound is commonly identified using gas chromatography-mass spectrometry (GC-MS) due to its volatility. To optimize detection:

  • Column Selection : Use polar capillary columns (e.g., DB-WAX) to enhance separation of esters .
  • Sample Preparation : Employ solid-phase microextraction (SPME) for headspace sampling to minimize matrix interference .
  • Calibration : Validate with certified reference standards (CAS 556-24-1) and cross-check retention indices against databases like NIST .
    For quantification, internal standards (e.g., deuterated esters) improve accuracy in trace analysis.

Q. How can researchers synthesize this compound with high purity, and what are common pitfalls in esterification reactions?

The synthesis typically involves acid-catalyzed esterification of isovaleric acid and methanol:

  • Procedure : React isovaleric acid (1.0 eq) with methanol (5.0 eq) using H₂SO₄ (0.1 eq) as a catalyst at 65°C for 4–6 hours .
  • Purification : Distill under reduced pressure (boiling point ~115–117°C) and verify purity via NMR (¹H and ¹³C) or FTIR (C=O stretch at ~1740 cm⁻¹) .
    Common Pitfalls :
  • Incomplete removal of water, which shifts equilibrium toward reactants. Use molecular sieves or azeotropic distillation.
  • Side reactions (e.g., transesterification) if excess alcohol is not controlled.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to prevent inhalation of vapors (TLV-TWA: 50 ppm) .
  • Personal Protective Equipment (PPE) : Nitrile gloves (tested to EN 374) and safety goggles; avoid latex due to permeability .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How do discrepancies between experimental and computational structural data for this compound arise, and how can they be resolved?

Microwave spectroscopy studies (e.g., rotational constants) often conflict with lower-level quantum calculations (e.g., MP2/6-311++G**). To resolve discrepancies:

  • Higher-Level Theory : Use CCSD(T)/aug-cc-pVTZ or DFT (B3LYP-D3) with dispersion corrections for better conformational energy predictions .
  • Dynamic Effects : Include temperature-dependent rovibrational coupling in simulations to match experimental spectra .
  • Benchmarking : Validate computational models against high-resolution experimental data (e.g., rotational transitions at 8–18 GHz) .

Q. How can multivariate statistics improve the interpretation of this compound’s role in flavor or aroma profiles?

  • Data Collection : Use HS-GC-IMS or electronic nose (e-nose) arrays to capture volatile profiles .
  • Analysis : Apply partial least squares-discriminant analysis (PLS-DA) to identify this compound as a marker compound (VIP >1.0, p <0.05) .
  • Validation : Cross-validate with orthogonal methods (e.g., sensory panels) to confirm its sensory contribution to fruity/ethereal notes .

Q. What methodological challenges arise when tracking this compound in metabolic pathways, and how can isotopic labeling address them?

  • Challenge : Low endogenous concentrations and rapid catabolism in pathways like leucine degradation .
  • Solution : Synthesize ¹³C-labeled this compound (e.g., ¹³C at the carbonyl group) and trace via LC-MS/MS with MRM transitions (e.g., m/z 117→85) .
  • Pathway Mapping : Use flux analysis to quantify incorporation into downstream metabolites (e.g., acetyl-CoA derivatives) .

Q. How should researchers address contradictions in literature about this compound’s stability under varying pH and temperature conditions?

  • Controlled Studies : Conduct accelerated stability tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .
  • Kinetic Modeling : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life .
  • Mechanistic Probes : Use NMR to identify hydrolysis products (e.g., isovaleric acid) under acidic/basic conditions .

Q. Methodological Best Practices

  • Reproducibility : Document all synthesis and analysis parameters (e.g., GC injector temperature, column type) in supplemental materials .
  • Ethics : For human sensory studies, obtain IRB approval and disclose protocols for participant selection and data anonymization .
  • Data Sharing : Deposit raw spectral data (e.g., GC-MS files) in repositories like Zenodo for peer validation .

Properties

IUPAC Name

methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)4-6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAGVSWESNCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name METHYL ISOVALERATE
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DSSTOX Substance ID

DTXSID5060300
Record name Butanoic acid, 3-methyl-, methyl ester
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Molecular Weight

116.16 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Methyl isovalerate appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be slightly toxic by ingestion and inhalation. Used to make other chemicals., colourless liquid/herbaceous, fruity odour
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

114.00 to 115.00 °C. @ 760.00 mm Hg
Record name Methyl 3-methylbutanoate
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Solubility

soluble in alcohol, most fixed oils; insoluble water
Record name Methyl isovalerate
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Density

0.852-0.857
Record name Methyl isovalerate
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CAS No.

556-24-1
Record name METHYL ISOVALERATE
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Record name Methyl isovalerate
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Record name Methyl isovalerate
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Record name Butanoic acid, 3-methyl-, methyl ester
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Record name Methyl isovalerate
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Record name Methyl 3-methylbutanoate
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Retrosynthesis Analysis

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